molecular formula C19H16N2O3 B5890001 4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID

4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID

Cat. No.: B5890001
M. Wt: 320.3 g/mol
InChI Key: BCXMWHNVUUJKRU-UHFFFAOYSA-N
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Description

4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID is a complex organic compound characterized by a pyrimidine ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4-oxo-5-phenylpyrimidine with a benzoic acid derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

    4-[2,6-DIMETHYL-4-OXO-5-PHENYL-1(4H)-PYRIMIDINYL]BENZOIC ACID derivatives: Compounds with similar structures but different substituents on the aromatic rings.

    Other pyrimidine-based compounds: Such as 2,4-diaminopyrimidine or 5-fluorouracil.

Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-17(14-6-4-3-5-7-14)18(22)20-13(2)21(12)16-10-8-15(9-11-16)19(23)24/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXMWHNVUUJKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)C(=O)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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